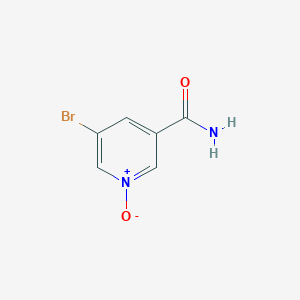![molecular formula C8H10N4 B15363965 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[4,3-c]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with methyl groups at the 1 and 3 positions of the pyrazole ring and an amine group at the 4 position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1H-pyrazolo[4,3-c]pyridin-4-amine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Transition Metal-Catalyzed Methods: Transition metal catalysts like palladium or copper can facilitate the formation of the pyrazolo[4,3-c]pyridine core through cross-coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.
Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch processes are commonly used to ensure consistent quality and scalability.
Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Alkyl halides, aprotic solvents, base catalysts.
Major Products Formed:
N-oxide derivatives from oxidation.
Reduced amines from reduction.
Substituted pyrazolo[4,3-c]pyridines from nucleophilic substitution.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[3,4-c]pyridine
Pyrazolo[4,3-c]pyridazine
1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-4-amine
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,3-dimethylpyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-5-7-6(12(2)11-5)3-4-10-8(7)9/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
JETUWHFPHRVNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)






![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)

